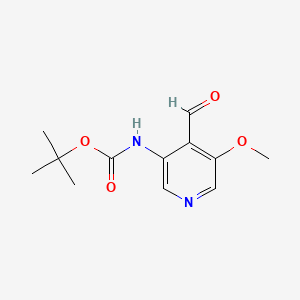

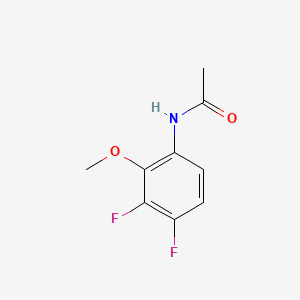

tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

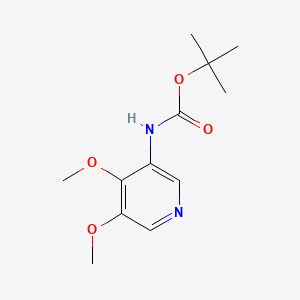

“tert-Butyl (6-chloropyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for “tert-Butyl (6-chloropyridin-2-yl)carbamate” is 1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3, (H,12,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (6-chloropyridin-2-yl)carbamate” is 228.68 . The compound is a solid at room temperature .Scientific Research Applications

Environmental Occurrence and Toxicity of SPAs

Synthetic phenolic antioxidants (SPAs), while not directly tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate, offer a perspective on the environmental and toxicological implications of synthetic additives. SPAs have been found in various environmental matrices and are associated with potential health risks, including hepatic toxicity and endocrine disruption effects. Research calls for novel SPAs with lower toxicity and migration ability, which could also apply to the design and application of this compound in industrial contexts (Liu & Mabury, 2020).

Biodegradation and Fate of ETBE

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound related to this compound, has been studied, indicating that microbial degradation can occur under aerobic conditions. This research could inform the environmental impact and degradation pathways of this compound, suggesting the potential for bioremediation strategies (Thornton et al., 2020).

Synthetic Applications and Methodologies

Research into the synthesis of N-heterocycles via sulfinimines and the chemistry of various pyridine derivatives highlights the importance of compounds like this compound in the synthesis of complex organic molecules. These studies showcase the versatility of tert-butyl and pyridine compounds in facilitating a wide range of chemical reactions, potentially including the synthesis of pharmaceuticals, agrochemicals, and materials science applications (Philip et al., 2020).

Bioremediation of MTBE

The biodegradation and bioremediation of methyl tert-butyl ether (MTBE), a gasoline additive, have been extensively studied. These studies provide insights into the environmental behavior, degradation pathways, and remediation strategies for ethers and similar compounds in groundwater and soil. This research suggests that compounds like this compound might also be subject to environmental degradation processes, with potential implications for pollution control and environmental protection (Fiorenza & Rifai, 2003).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

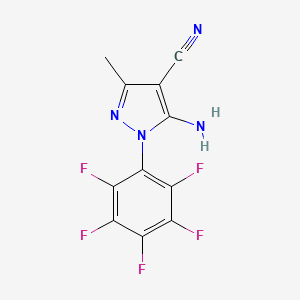

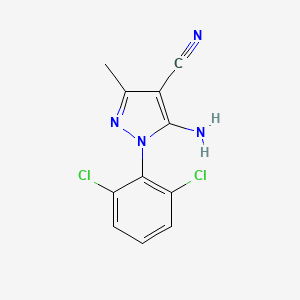

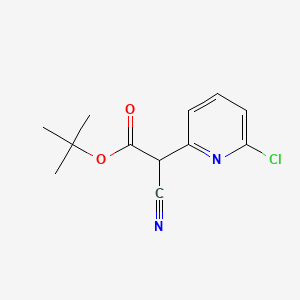

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)8(7-14)9-5-4-6-10(13)15-9/h4-6,8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYHFDDVUXQKKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.